Cas no 941951-39-9 (N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide)

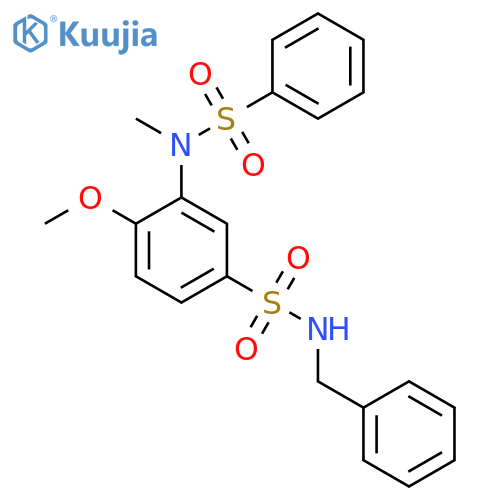

941951-39-9 structure

商品名:N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- F3247-0107

- 3-[benzenesulfonyl(methyl)amino]-N-benzyl-4-methoxybenzenesulfonamide

- VU0493140-1

- AKOS024481153

- N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide

- 941951-39-9

- N-benzyl-4-methoxy-3-(N-methylphenylsulfonamido)benzenesulfonamide

-

- インチ: 1S/C21H22N2O5S2/c1-23(30(26,27)18-11-7-4-8-12-18)20-15-19(13-14-21(20)28-2)29(24,25)22-16-17-9-5-3-6-10-17/h3-15,22H,16H2,1-2H3

- InChIKey: FNQZIKUMTOJDMJ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)(N(C)C1C(=CC=C(C=1)S(NCC1C=CC=CC=1)(=O)=O)OC)(=O)=O

計算された属性

- せいみつぶんしりょう: 446.09701415g/mol

- どういたいしつりょう: 446.09701415g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 8

- 複雑さ: 732

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 110Ų

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3247-0107-20μmol |

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide |

941951-39-9 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3247-0107-2mg |

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide |

941951-39-9 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3247-0107-10μmol |

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide |

941951-39-9 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3247-0107-5mg |

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide |

941951-39-9 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3247-0107-25mg |

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide |

941951-39-9 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3247-0107-10mg |

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide |

941951-39-9 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3247-0107-20mg |

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide |

941951-39-9 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3247-0107-4mg |

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide |

941951-39-9 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3247-0107-2μmol |

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide |

941951-39-9 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3247-0107-3mg |

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide |

941951-39-9 | 90%+ | 3mg |

$63.0 | 2023-04-26 |

N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

4. Water

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

941951-39-9 (N-benzyl-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide) 関連製品

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量